N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine PD-153035 is a member of the class of quinazolines carrying a 3-bromophenylamino substituent at position 4 and two methoxy substituents at positions 6 and 7. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an epidermal growth factor receptor antagonist. It is a member of quinazolines, an aromatic amine, a secondary amino compound, a member of bromobenzenes and an aromatic ether. It is a conjugate base of a PD-153035(1+).
AG 1517 is a quinazoline derivative that selectively inhibits EGFR kinase activity and suppresses the growth of psoriatic keratinocytes.
Brand Name: Vulcanchem
CAS No.: 153436-54-5
VCID: VC0003186
InChI: InChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)
SMILES: COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC
Molecular Formula: C16H14BrN3O2
Molecular Weight: 360.20 g/mol

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

CAS No.: 153436-54-5

Cat. No.: VC0003186

Molecular Formula: C16H14BrN3O2

Molecular Weight: 360.20 g/mol

* For research use only. Not for human or veterinary use.

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine - 153436-54-5

Description PD-153035 is a member of the class of quinazolines carrying a 3-bromophenylamino substituent at position 4 and two methoxy substituents at positions 6 and 7. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an epidermal growth factor receptor antagonist. It is a member of quinazolines, an aromatic amine, a secondary amino compound, a member of bromobenzenes and an aromatic ether. It is a conjugate base of a PD-153035(1+).
AG 1517 is a quinazoline derivative that selectively inhibits EGFR kinase activity and suppresses the growth of psoriatic keratinocytes.
CAS No. 153436-54-5
Molecular Formula C16H14BrN3O2
Molecular Weight 360.20 g/mol
IUPAC Name N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine
Standard InChI InChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)
Standard InChI Key LSPANGZZENHZNJ-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC
Appearance Assay:≥98%A crystalline solid

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